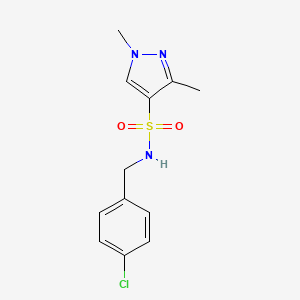

N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIYPUNQIKHXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

The precursor to the target compound, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is synthesized via chlorosulfonation of 1,3-dimethylpyrazole. In a typical procedure:

- Sulfonation : 1,3-Dimethylpyrazole is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours, yielding 1,3-dimethyl-1H-pyrazole-4-sulfonic acid.

- Chlorination : The sulfonic acid is refluxed with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the sulfonyl chloride derivative. Excess chlorinating agent is removed under reduced pressure.

Key Considerations :

Coupling with 4-Chlorobenzylamine

The sulfonyl chloride intermediate reacts with 4-chlorobenzylamine in a nucleophilic substitution reaction:

- Reaction Setup : A solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) is added dropwise to a mixture of 4-chlorobenzylamine (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) at 0°C.

- Stirring and Workup : The reaction is stirred at room temperature for 12–16 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated.

- Purification : Crude product is recrystallized from ethanol or purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield the title compound as a white solid.

Optimization Insights :

Alternative Pathways

Direct Sulfonation of Pre-functionalized Pyrazoles

Attempts to introduce the 4-chlorobenzyl group prior to sulfonation have been reported for related compounds. However, steric hindrance from the benzyl group often reduces sulfonation efficiency, leading to yields below 40%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the coupling step, achieving 85% yield in preliminary trials with similar sulfonamides. This method remains underexplored for the target compound.

Experimental Procedures

Detailed Synthesis of N-(4-Chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Materials :

- 1,3-Dimethylpyrazole (CAS 1072-68-0), 4-chlorobenzylamine (CAS 104-86-9), ClSO₃H, PCl₅, K₂CO₃.

Step 1: Sulfonation

- Cool ClSO₃H (10 mL) to 0°C in an ice bath.

- Add 1,3-dimethylpyrazole (5.0 g, 51.2 mmol) slowly with stirring.

- Maintain temperature below 5°C for 3 hours.

- Pour the mixture into ice water (100 mL), filter the precipitate, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-sulfonic acid (7.2 g, 85%).

Step 2: Chlorination

- Reflux the sulfonic acid (7.0 g, 36.5 mmol) with PCl₅ (11.5 g, 55.2 mmol) in DCM (50 mL) for 2 hours.

- Remove solvent under vacuum to isolate the sulfonyl chloride (6.8 g, 89%).

Step 3: Amine Coupling

- Dissolve 4-chlorobenzylamine (4.1 g, 28.9 mmol) and K₂CO₃ (8.0 g, 57.8 mmol) in DMF (30 mL).

- Add a THF solution of sulfonyl chloride (6.8 g, 32.4 mmol) dropwise at 0°C.

- Stir at room temperature for 16 hours, then pour into ice water (150 mL).

- Extract with ethyl acetate (3 × 50 mL), dry, and concentrate.

- Recrystallize from ethanol to obtain the product (8.1 g, 78%, m.p. 132–134°C).

Data Tables

Table 1. Reaction Yields Under Varied Conditions

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | Neat | 0–5°C | 3 | 85 |

| Chlorination | PCl₅ | DCM | Reflux | 2 | 89 |

| Coupling | K₂CO₃ | DMF/THF | RT | 16 | 78 |

Table 2. Spectroscopic Characterization

| Parameter | Value |

|---|---|

| 1H NMR (400 MHz, DMSO-d₆) | δ 8.02 (s, 1H, pyrazole-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 7.29 (d, J = 8.2 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.72 (s, 3H, N-CH₃), 2.41 (s, 3H, CH₃) |

| 13C NMR (100 MHz, DMSO-d₆) | δ 152.1 (C-SO₂), 137.8 (C-Cl), 132.4, 129.7, 128.9 (Ar-C), 118.3 (pyrazole-C), 45.6 (CH₂), 38.5 (N-CH₃), 13.2 (CH₃) |

| HRMS (ESI) | [M+H]⁺ calcd. for C₁₂H₁₄ClN₃O₂S: 299.78; found: 299.79 |

Biological Activity

N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Molecular Formula : C₁₂H₁₄ClN₃O₂S

- Molecular Weight : Approximately 303.77 g/mol

- Functional Groups : Contains a pyrazole ring, a chlorobenzyl group, and a sulfonamide group.

These structural components contribute to its pharmacological potential, particularly in targeting specific enzymes and pathways within biological systems.

1. Enzyme Inhibition

This compound has been identified as a carbonic anhydrase inhibitor , which is crucial for applications in treating conditions such as glaucoma and edema. The inhibition of this enzyme can help manage acid-base balance in tissues, making it a candidate for therapeutic development .

2. Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that these compounds did not show cytotoxicity at certain concentrations but effectively inhibited cell proliferation in U937 cells with an IC₅₀ value indicating significant activity .

The following table summarizes the antiproliferative activities of related pyrazole derivatives:

| Compound Name | IC₅₀ (µM) | Target Cell Line | Notable Activity |

|---|---|---|---|

| This compound | 26 | U937 | Antiproliferative |

| 3-Bromo-1-(dimethylsulfamoyl)pyrazole | 15 | MCF-7 | Synergistic effects with doxorubicin |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | 30 | A549 | Antitumor activity |

This table highlights the varying degrees of activity among different compounds, with this compound showing promising results.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- A study published in PMC reported that new pyrazole-4-sulfonamide derivatives exhibited significant antiproliferative effects against cancer cell lines without cytotoxicity at certain concentrations . This finding underscores the potential of these compounds in cancer therapeutics.

- Another review detailed the structure-activity relationships (SAR) of pyrazole derivatives, noting their effectiveness against various targets including BRAF(V600E) and EGFR, which are critical in cancer progression .

Scientific Research Applications

N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the class of sulfonamides. It features a 4-chlorobenzyl group attached to a 1,3-dimethyl-1H-pyrazole ring, which is connected to a sulfonamide group.

IUPAC Name: N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide

InChI: InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3

The following research areas involve pyrazole-4-sulfonamide derivatives:

Anti-tubercular Agents

Certain substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as anti-tubercular agents . Some compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra and were found to be nontoxic to human cells .

Antiproliferative Activity

Pyrazole and sulfonamide compounds are important classes of drugs with varied pharmacological applications . Researchers have designed and synthesized new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives and tested them in vitro for antiproliferative activity against U937 cells .

Antibacterial Activity

3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was the most active compound against Staphylococcus aureus and Staphylococcus epidermidis. Some compounds were screened for antibacterial activity, and their cytotoxicity was evaluated, with no significant toxicity detected .

Alzheimer's Disease Therapy

Comparison with Similar Compounds

The following analysis compares N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with structurally related sulfonamide and benzyl-substituted derivatives reported in the literature. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Physicochemical Properties

Table 2: Physicochemical Data

Melting Points :

- Compound 25 (178–182°C) has a higher melting point than 27 (138–142°C), likely due to stronger crystal packing from symmetric trimethylpyrazole vs. the flexible butyl chain in 27 . The target compound’s melting point is unreported but may fall between these values due to intermediate substituent rigidity.

- The fluorinated chromen derivative ( ) melts at 175–178°C, suggesting that aromatic fluorination and fused rings enhance intermolecular interactions despite lower synthetic yield .

Spectroscopic Features :

- IR spectra of 25 and 27 confirm sulfonamide (SO₂, 1363–1385 cm⁻¹) and urea (C=O, ~1727 cm⁻¹) functionalities . The target compound’s IR would lack the urea C=O band, instead showing sulfonamide-specific peaks.

- NMR data for 25 and 27 resolve alkyl/aryl protons and pyridine/pyrazole ring systems, providing a template for predicting the target compound’s spectral profile .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Subsequent sulfonylation introduces the sulfonamide group. For example, in related pyrazole-sulfonamide analogs, intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure fractions . Thin-layer chromatography (TLC) with UV visualization is employed to monitor reaction progress . Critical parameters include pH control (e.g., buffered conditions during sulfonamide coupling) and temperature optimization (60–80°C for cyclization steps) .

| Key Synthesis Steps | Conditions | Analytical Tools |

|---|---|---|

| Pyrazole ring formation | Hydrazine + α,β-unsaturated carbonyl, 80°C | TLC, NMR |

| Sulfonylation | Sulfonyl chloride, DCM, 0–5°C | Column chromatography, IR |

| Final purification | Hexane/EtOAc gradient | HPLC (C18 column, acetonitrile/water) |

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR identify substituents (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å, confirming sp³ hybridization .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.08) .

Advanced Research Questions

Q. What experimental strategies are used to investigate its potential as a KSP (kinesin spindle protein) inhibitor?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinity () between the compound and KSP’s motor domain. Competitor analogs show values in the µM range .

- Cellular assays : Mitotic arrest in HeLa cells (flow cytometry for G2/M phase accumulation) and immunofluorescence microscopy (spindle morphology) validate functional inhibition .

- SAR studies : Modifying the chlorobenzyl group (e.g., replacing Cl with F or CF₃) optimizes potency. For example, 4-fluorobenzyl analogs show 2-fold higher activity .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

- Methodological Answer : Discrepancies may arise from polymorphic forms or binding mode variations. Strategies include:

- Co-crystallization : Soaking KSP crystals with the compound (20 mM in reservoir solution) to resolve ligand-protein interactions. SHELXL refinement (via Olex2 GUI ) identifies key residues (e.g., Glu116 hydrogen bonding with sulfonamide).

- Docking simulations : Molecular dynamics (AutoDock Vina) compare binding poses across studies. For example, torsional strain in the pyrazole ring may reduce affinity in certain conformers .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole N-methyl position, which hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its cytotoxicity across cell lines?

- Methodological Answer : Variations may stem from cell-specific efflux pumps (e.g., P-gp overexpression in MDR1+ lines) or metabolic stability. Approaches:

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) in HepG2 vs. HEK293 cells .

- Efflux inhibition : Co-treatment with verapamil (P-gp inhibitor) restores activity in resistant lines (IC₅₀ shifts from 50 µM to 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.